Spiro[3.3]heptan-2-one
Overview
Description
Spiro[33]heptan-2-one is a bicyclic organic compound characterized by a unique spirocyclic structure, which features a seven-membered ring fused to a smaller five-membered ringIt has the molecular formula C₇H₁₀O and is notable for its potential to mimic the structural properties of benzene rings in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.3]heptan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be prepared by the reaction of cyclopentadiene with formaldehyde, followed by cyclization under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to ensure efficient cyclization and high yield. The process typically includes steps such as the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include this compound oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: This compound derivatives are explored for their therapeutic potential in various medical conditions.
Mechanism of Action
The mechanism of action of spiro[3.3]heptan-2-one involves its ability to mimic the structural properties of benzene rings, allowing it to interact with various molecular targets and pathways. This mimicry is achieved through the non-coplanar exit vectors of the spirocyclic structure, which can engage in similar interactions as benzene rings in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]heptane: Another spirocyclic compound with a smaller ring structure.
Spiro[4.4]nonane: A larger spirocyclic compound with a nine-membered ring.
Spiro[3.3]heptane: A saturated analog of spiro[3.3]heptan-2-one.
Uniqueness
This compound is unique due to its ability to mimic benzene rings while maintaining a non-coplanar structure. This property makes it valuable in drug design and other applications where benzene ring bioisosteres are required .
Properties
IUPAC Name |
spiro[3.3]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIWGRQECAIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30152-57-9 | |
Record name | spiro[3.3]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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